Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate
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Overview
Description
Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a benzenesulfonyl group, and a phenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: The major products include benzoic acid derivatives and sulfonic acid derivatives.
Reduction: The major products include benzyl alcohol derivatives and amine derivatives.
Substitution: The major products include substituted carbamates and sulfonamides.
Scientific Research Applications
Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the benzenesulfonyl group.
Phenyl carbamate: Similar structure but lacks the benzyl and benzenesulfonyl groups.
Benzenesulfonyl carbamate: Similar structure but lacks the benzyl and phenyl groups.
Uniqueness
Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate is unique due to the presence of all three functional groups (benzyl, benzenesulfonyl, and phenyl) attached to the carbamate moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
383366-27-6 |
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Molecular Formula |
C21H19NO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl N-[benzenesulfonyl(phenyl)methyl]carbamate |
InChI |
InChI=1S/C21H19NO4S/c23-21(26-16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)27(24,25)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
InChI Key |
JTUZJCMIWBSURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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